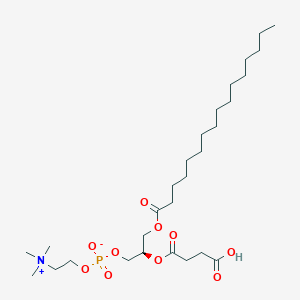
1-Palmitoyl-2-succinyl-sn-glycerophosphorylcholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Palmitoyl-2-succinyl-sn-glycerophosphorylcholine is a glycerophosphorylcholine derivative composed of glycerol phosphate, choline, and palmitic acid. This compound accumulates in vivo at sites of oxidative stress and may act as a ligand for scavenger receptors class B, such as CD36 and SR-BI .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically require the use of a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-2-succinyl-sn-glycerophosphorylcholine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products Formed
Oxidation: Oxidized phospholipids.
Hydrolysis: Glycerol phosphate, choline, and palmitic acid.
Scientific Research Applications
1-Palmitoyl-2-succinyl-sn-glycerophosphorylcholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Palmitoyl-2-succinyl-sn-glycerophosphorylcholine involves its interaction with scavenger receptors class B, such as CD36 and SR-BI. These receptors recognize oxidized phospholipids, leading to the activation of signaling pathways involved in oxidative stress response and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-Palmitoyl-2-oleoyl-sn-glycerophosphorylcholine: Another glycerophosphorylcholine derivative with similar structural features but different fatty acid composition.
1-Palmitoyl-2-arachidonoyl-sn-glycerophosphorylcholine: Contains arachidonic acid instead of succinyl group, leading to different biological activities.
Uniqueness
1-Palmitoyl-2-succinyl-sn-glycerophosphorylcholine is unique due to its specific combination of glycerol phosphate, choline, palmitic acid, and succinyl group, which confers distinct chemical and biological properties .
Properties
Molecular Formula |
C28H54NO10P |
|---|---|
Molecular Weight |
595.7 g/mol |
IUPAC Name |
[(2R)-2-(3-carboxypropanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H54NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(32)36-23-25(39-28(33)20-19-26(30)31)24-38-40(34,35)37-22-21-29(2,3)4/h25H,5-24H2,1-4H3,(H-,30,31,34,35)/t25-/m1/s1 |
InChI Key |
GEUVQGBCEQLWKK-RUZDIDTESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


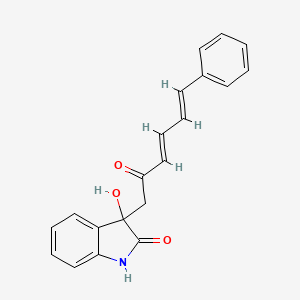
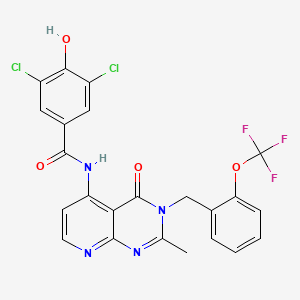
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide](/img/structure/B12380253.png)
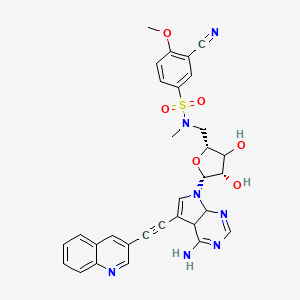
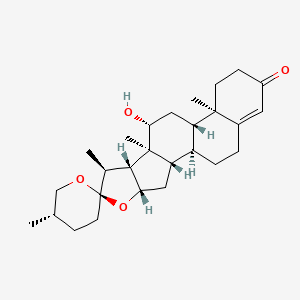

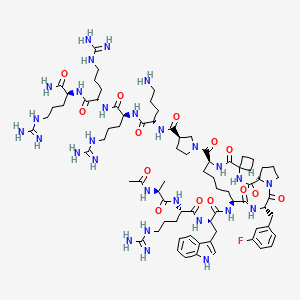
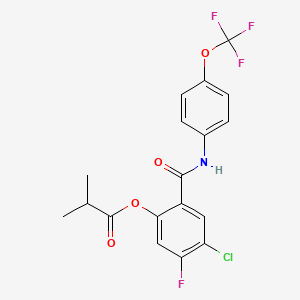
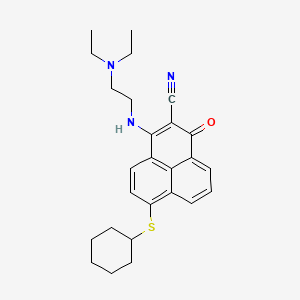
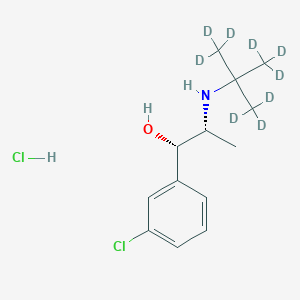
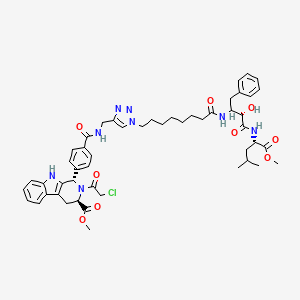

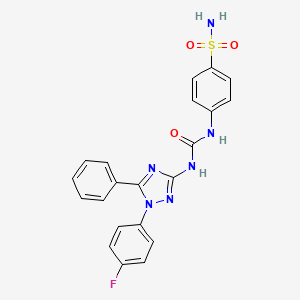
![N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12380310.png)
